Cas no 1000018-15-4 (2,4-Bis(methylsulphonyl)bromobenzene)

2,4-Bis(methylsulphonyl)bromobenzene is a brominated aromatic compound featuring two methylsulphonyl groups at the 2- and 4-positions. This structure imparts high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The electron-withdrawing sulphonyl groups enhance the electrophilic character of the benzene ring, facilitating selective functionalization. Its stability under standard conditions ensures consistent performance in cross-coupling and other transformations. The compound is particularly useful in pharmaceutical and agrochemical research, where precise bromine substitution is required. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a reliable choice for complex synthetic routes.
2,4-Bis(methylsulphonyl)bromobenzene structure
1000018-15-4 structure
Product Name:2,4-Bis(methylsulphonyl)bromobenzene
CAS No:1000018-15-4
MF:C8H9BrO4S2
MW:313.18865942955
CID:2129115
PubChem ID:26369973
Update Time:2025-09-24

2,4-Bis(methylsulphonyl)bromobenzene Chemical and Physical Properties

Names and Identifiers

    • 2,4-Bis(methylsulphonyl)bromobenzene
    • 2,4-Bis(methylsulfonyl)-1-bromobenzene
    • 1-bromo-2,4-dimethanesulfonylbenzene
    • 1000018-15-4
    • 1-bromo-2,4-bis(methylsulfonyl)benzene
    • AKOS015852426
    • DB-346460
    • DTXSID301284228
    • MDL: MFCD09800748
    • Inchi: 1S/C8H9BrO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3
    • InChI Key: HVZSYPWJDNQYQL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1S(C)(=O)=O)S(C)(=O)=O

Computed Properties

  • Exact Mass: 311.91256Da
  • Monoisotopic Mass: 311.91256Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 85Ų

2,4-Bis(methylsulphonyl)bromobenzene Pricemore >>

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Additional information on 2,4-Bis(methylsulphonyl)bromobenzene

Introduction to 2,4-Bis(methylsulphonyl)bromobenzene (CAS No. 1000018-15-4)

2,4-Bis(methylsulphonyl)bromobenzene, with the chemical formula C₇H₇BrO₄S₂, is a brominated aromatic compound featuring two methylsulphonyl (methylsulfonyl) groups at the 2- and 4-positions of the benzene ring. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its versatile structural framework, which makes it a valuable intermediate in the development of various chemical entities.

The synthesis of 2,4-Bis(methylsulphonyl)bromobenzene typically involves the bromination of a pre-existing disulphonylated benzene derivative, often starting from m-xylene or its derivatives. The introduction of bromine atoms at specific positions enhances the reactivity of the molecule, making it amenable to further functionalization. This process is often carried out under controlled conditions to ensure high selectivity and yield, which are critical for industrial-scale applications.

One of the most compelling aspects of 2,4-Bis(methylsulphonyl)bromobenzene is its utility as a building block in medicinal chemistry. The presence of both bromine and methylsulphonyl groups provides multiple sites for chemical modification, enabling the creation of complex molecules with tailored biological activities. Recent studies have highlighted its role in the synthesis of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

In the realm of pharmaceutical research, 2,4-Bis(methylsulphonyl)bromobenzene has been explored as a precursor for kinase inhibitors and other small-molecule drugs. The bromine atoms facilitate cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing biaryl structures found in many active pharmaceutical ingredients (APIs). Additionally, the methylsulphonyl groups can serve as pharmacophores, contributing to the binding affinity and specificity of drug candidates.

Recent advancements in computational chemistry have further illuminated the potential of 2,4-Bis(methylsulphonyl)bromobenzene in drug design. Molecular modeling studies suggest that this compound can be engineered to interact with specific protein targets by optimizing its electronic and steric properties. Such insights are derived from high-throughput virtual screening (HTVS) and quantum mechanical calculations, which predict binding modes and affinity profiles with remarkable accuracy.

The compound's structural features also make it a candidate for materials science applications. For instance, its ability to undergo polymerization or form coordination complexes with metal ions opens up possibilities in polymer chemistry and catalysis. Researchers have investigated its use in developing conductive polymers or metal-organic frameworks (MOFs), where precise control over molecular architecture is crucial.

From an environmental perspective, the biodegradability and toxicity profile of 2,4-Bis(methylsulphonyl)bromobenzene are important considerations. While brominated compounds can pose environmental challenges due to their persistence, efforts are underway to develop greener synthetic routes that minimize waste and hazardous byproducts. Catalytic methods and solvent-free reactions are being explored to enhance sustainability without compromising yield or purity.

The role of 2,4-Bis(methylsulphonyl)bromobenzene in academic research continues to expand with each passing year. Collaborative projects between synthetic chemists and biologists are uncovering new applications for this versatile intermediate. For example, recent work has demonstrated its use in generating libraries of sulfonamide-based compounds for high-throughput screening (HTS) against bacterial pathogens. The sulfonamide moiety is well-known for its antimicrobial properties, making such libraries particularly valuable.

Another area where 2,4-Bis(methylsulphonyl)bromobenzene has shown promise is in the development of photoactive materials. The combination of bromine and electron-withdrawing sulfonyl groups can influence electronic transitions and photophysical properties, making it suitable for applications in organic electronics or photodynamic therapy (PDT). Researchers are exploring its potential as a photosensitizer or photoswitching agent in these contexts.

In conclusion,2,4-Bis(methylsulphonyl)bromobenzene (CAS No. 1000018-15-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceutical development underscores its importance in modern chemistry. As research progresses, new applications and insights into its utility are likely to emerge, further solidifying its place as a cornerstone molecule in both academic and industrial settings.

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